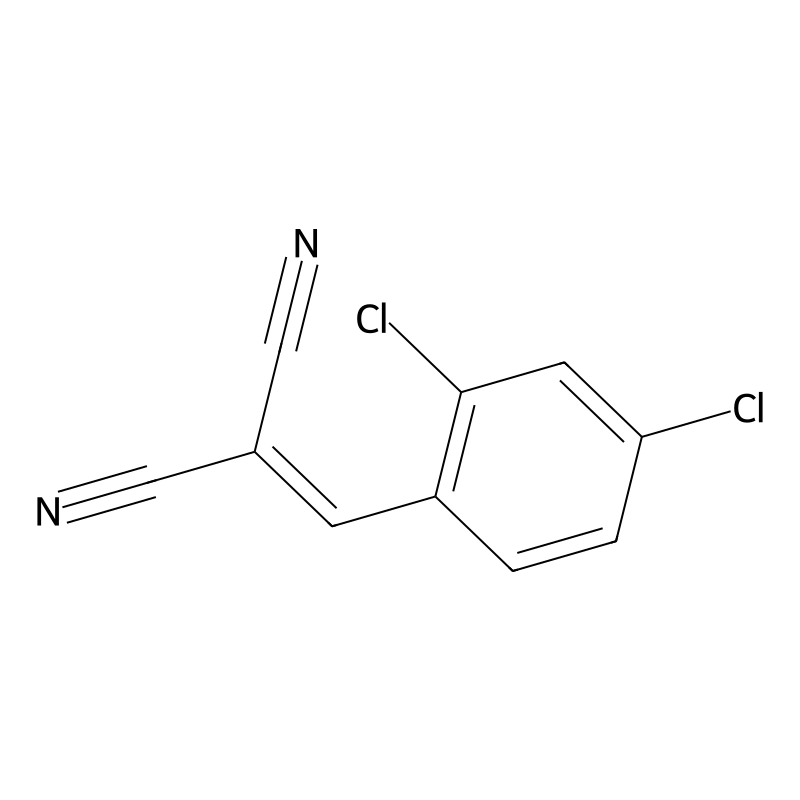2,4-Dichlorobenzylidenemalononitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agriculture
Field: Environmental Science and Pollution Research
Method: The compound is applied as a herbicide in agricultural environments.
Thermal Ignition Theory
Field: Chemical Engineering
Application: The compound is used in the study of thermal ignition theory.
Herbicide Formulations
Field: Agriculture and Environmental Science
Application: 2,4-Dichlorobenzylidenemalononitrile is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs.
Method: The compound is produced in several forms, including acids, salts, amines and esters.
Effects on Cucumber Growth
Field: Plant Biology and Agriculture
Application: The compound has been studied for its effects on cucumber growth.
Results: The application of the compound resulted in a reduction in vine length compared with the control.
Clean Synthesis
Application: The compound is used in the clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile.
Method: The synthesis involves the use of hydrotalcites (HT) as solid bases in different reactions.
Exposure in Public Spaces
2,4-Dichlorobenzylidenemalononitrile is an organic compound with the molecular formula CHClN. It is a derivative of malononitrile and is characterized by the presence of two chlorine atoms on the benzene ring and a malononitrile moiety. This compound is primarily known for its use as a tear gas agent, commonly referred to as "CS gas." The chemical structure features a benzylidene group attached to malononitrile, contributing to its reactivity and biological activity .
The reactivity of 2,4-Dichlorobenzylidenemalononitrile can be attributed to its functional groups. It can undergo various reactions typical of nitriles and aldehydes, including:
- Nucleophilic addition: The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
- Hydrolysis: In the presence of water, this compound can hydrolyze to produce corresponding acids.
- Condensation reactions: It can react with amines or alcohols under appropriate conditions to form imines or esters, respectively .
2,4-Dichlorobenzylidenemalononitrile exhibits significant biological activity, primarily as an irritant. It acts on sensory neurons and is known for causing tearing, respiratory distress, and skin irritation upon exposure. Its mechanism involves the activation of TRPA1 channels in sensory neurons, which leads to pain and discomfort . This compound has been studied for its effects on human health and environmental safety due to its widespread use in crowd control.
Several synthesis methods have been reported for 2,4-Dichlorobenzylidenemalononitrile:
- Condensation reaction: A common method involves the condensation of malononitrile with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide.
- One-pot synthesis: Another method includes one-pot reactions using various catalysts that facilitate the formation of the compound from simpler precursors .
The primary application of 2,4-Dichlorobenzylidenemalononitrile is as a tear gas agent in law enforcement and military settings. It is used for crowd control and riot dispersal due to its potent irritant properties. Additionally, it has potential applications in research settings for studying sensory neuron responses and pain mechanisms .
Studies on 2,4-Dichlorobenzylidenemalononitrile have focused on its interactions with biological systems. Research indicates that exposure leads to activation of pain pathways via TRPA1 channels. It has also been investigated for potential interactions with other chemical agents that may enhance or mitigate its irritant effects . Furthermore, studies have examined its environmental impact and degradation products when released into ecosystems.
Several compounds are structurally or functionally similar to 2,4-Dichlorobenzylidenemalononitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Benzylidenemalononitrile | Contains a benzylidene group without chlorine | Less potent irritant compared to 2,4-Dichlorobenzylidenemalononitrile |
| 2-Chlorobenzylidenemalononitrile | Contains one chlorine atom | Milder irritant properties |
| Phenylmalononitrile | Lacks halogen substituents | Different reactivity profile |
| 3-Chloro-2-methylbenzylidenemalononitrile | Contains a methyl group | Altered physical properties due to methyl substitution |
Each of these compounds shares similarities in structure but varies in biological activity and applications. The presence of multiple chlorine atoms in 2,4-Dichlorobenzylidenemalononitrile enhances its potency as an irritant compared to its analogs .








